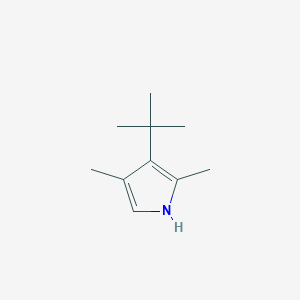
3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole
描述
The compound “3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole” is a pyrrole derivative. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a five-membered ring containing one nitrogen atom . The tert-butyl group is a very bulky substituent used in chemistry for kinetic stabilization . The tert-butyl group on the progress of a chemical reaction is called the Thorpe–Ingold effect .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another study reported the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of “3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy in solution provides many avenues to study the biophysical basis underlying the functions of macromolecular assemblies . A study on UV Spectrum and Antioxidant Properties of 3-tert-Butyl-4-hydroxyanisole Molecule used DFT, B3LYP method to optimize the structure of the molecule .
Chemical Reactions Analysis
The chemical reactions involving “3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole” can be analyzed based on the reactions of similar compounds. For example, Di-tert-butyl peroxide (DTBP) is an organic peroxide which has widespread use in the various chemical industries. Thermal runaway reactions of OPs have been caused by their general thermal instability or by reactive incompatibility in storage or operation, which can create potential for thermal decomposition reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole” can be inferred from similar compounds. For example, tert-Butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol and diethyl ether .
安全和危害
The safety and hazards of “3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole” can be inferred from similar compounds. For example, tert-Butyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and may cause drowsiness or dizziness .
属性
IUPAC Name |
3-tert-butyl-2,4-dimethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-7-6-11-8(2)9(7)10(3,4)5/h6,11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVULIPFEBVZBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652200 | |
| Record name | 3-tert-Butyl-2,4-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-2,4-dimethyl-1H-pyrrole | |
CAS RN |
151464-91-4 | |
| Record name | 3-tert-Butyl-2,4-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

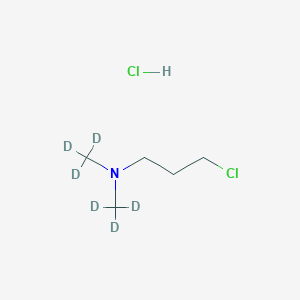
![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
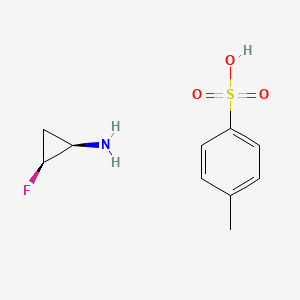
![5H-Oxireno[c]benzofuran, hexahydro-, [1aS-(1a-alpha-,3a-alpha-,7aS*)]- (9CI)](/img/no-structure.png)
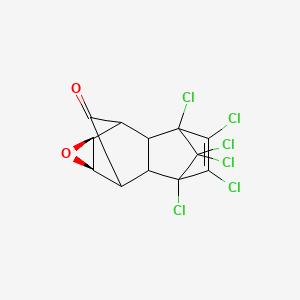
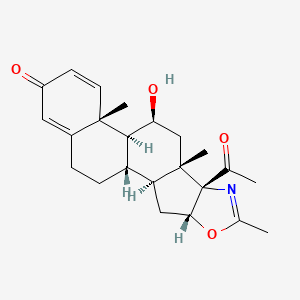
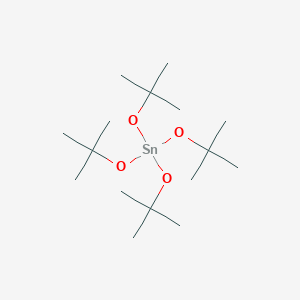
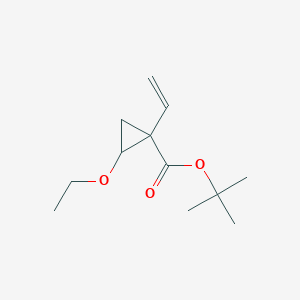
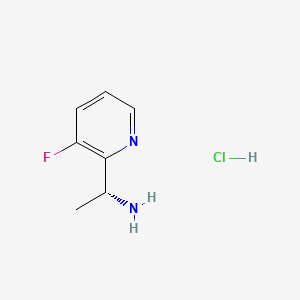
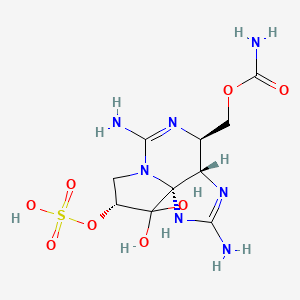
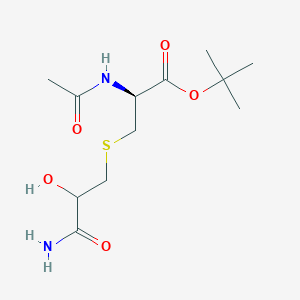
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)